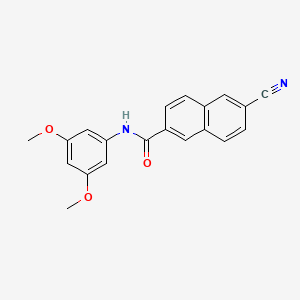
2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-cyano-N-(3,5-diméthoxyphényl)-2-naphtalènecarboxamide est un composé chimique de formule moléculaire C20H16N2O3. Il est connu pour sa structure unique, qui comprend un cycle naphtalène, un groupe cyano et un groupe diméthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 6-cyano-N-(3,5-diméthoxyphényl)-2-naphtalènecarboxamide implique généralement la réaction de couplage de Suzuki–Miyaura. Cette réaction est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Le processus implique le couplage d'un réactif au bore avec un halogénure d'aryle en présence d'un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et tolérantes aux groupes fonctionnels, ce qui en fait une méthode efficace pour synthétiser ce composé.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, les principes du couplage de Suzuki–Miyaura peuvent être mis à l'échelle pour des applications industrielles. L'utilisation de réactifs organoborés stables et respectueux de l'environnement rend cette méthode appropriée pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le 6-cyano-N-(3,5-diméthoxyphényl)-2-naphtalènecarboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier le groupe cyano ou d'autres groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution, en particulier en présence de nucléophiles ou d'électrophiles.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou l'hydrogène gazeux en présence d'un catalyseur sont généralement utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes, les acides et les bases.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de recherche scientifique
Le 6-cyano-N-(3,5-diméthoxyphényl)-2-naphtalènecarboxamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Les caractéristiques structurelles du composé en font un candidat pour l'étude des interactions avec les macromolécules biologiques.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur dans la synthèse d'autres molécules complexes.
5. Mécanisme d'action
Le mécanisme par lequel le 6-cyano-N-(3,5-diméthoxyphényl)-2-naphtalènecarboxamide exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe cyano et le groupe diméthoxyphényle jouent un rôle crucial dans la liaison à ces cibles, influençant les voies liées à la transduction du signal, à l'inhibition enzymatique ou à l'activation des récepteurs. Des études détaillées sur son mécanisme d'action sont en cours, avec un accent sur l'élucidation des interactions moléculaires spécifiques et des voies impliquées .
Composés similaires :
- 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
- 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethylphenyl)-
Comparaison : Par rapport aux composés similaires, le 6-cyano-N-(3,5-diméthoxyphényl)-2-naphtalènecarboxamide est unique en raison de la présence du groupe diméthoxyphényle, qui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend particulièrement précieux dans les applications nécessitant des interactions spécifiques avec les cibles moléculaires .
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and dimethoxyphenyl moiety play crucial roles in binding to these targets, influencing pathways related to signal transduction, enzyme inhibition, or receptor activation. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the specific molecular interactions and pathways involved .
Comparaison Avec Des Composés Similaires
- 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
- 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethylphenyl)-
Comparison: Compared to similar compounds, 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is unique due to the presence of the dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with molecular targets .
Propriétés
Numéro CAS |
653604-50-3 |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
6-cyano-N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c1-24-18-9-17(10-19(11-18)25-2)22-20(23)16-6-5-14-7-13(12-21)3-4-15(14)8-16/h3-11H,1-2H3,(H,22,23) |
Clé InChI |
AGKJTXYWHXLGLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



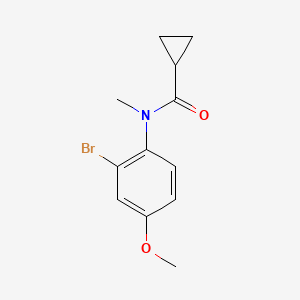
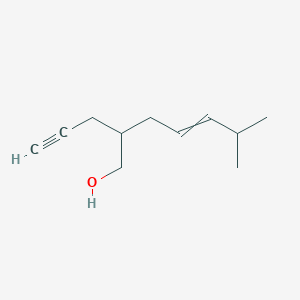
![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)
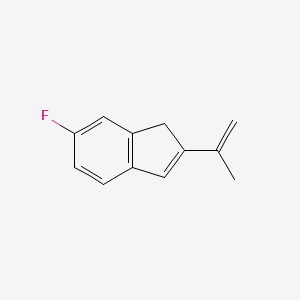
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)

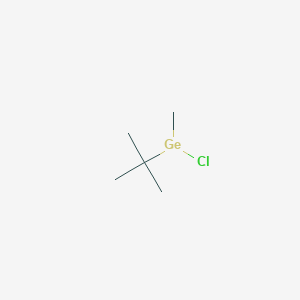
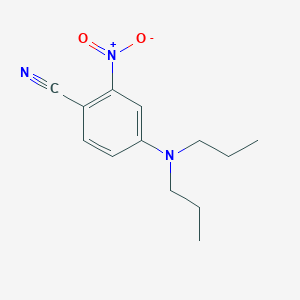
![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
